![molecular formula C15H12N2O B1295790 4-Phenyl-1H-benzo[b][1,4]diazepin-2(3H)-on CAS No. 16439-95-5](/img/structure/B1295790.png)
4-Phenyl-1H-benzo[b][1,4]diazepin-2(3H)-on
Übersicht
Beschreibung
The compound “4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one” is a type of benzodiazepine . Benzodiazepines are a class of psychoactive drugs with varying sedative, hypnotic, anxiolytic, anticonvulsant, muscle relaxant, and amnesic properties, which are mediated by their action on gamma-aminobutyric acid (GABA) receptors in the brain .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-1H-pyrrole-2-carboxamide was prepared as part of a five-step sequence from pyrrol-2-carbonitrile as a key synthetic intermediate . The synthesis involved the use of 2-bromopyrrole and zinc cyanide in the presence of tetrakis (triphenylphosphine)palladium .Molecular Structure Analysis
The molecular structure of benzodiazepines, including “4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one”, typically consists of a benzene ring fused to a seven-membered diazepine ring . The specific substitutions on this basic structure give rise to a variety of compounds with different pharmacological properties .Wirkmechanismus
Target of Action
The primary target of 4-Phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one is the Peroxisome proliferators-activated receptor α (PPARα) . PPARα is a key regulator of fatty acid metabolism and ketogenesis .
Mode of Action
The compound interacts with PPARα, activating fatty acid uptake, accelerating fatty acid oxidation, inhibiting gluconeogenesis, and suppressing inflammation and fibrosis . This interaction results in changes in the metabolic processes regulated by PPARα.
Biochemical Pathways
The activation of PPARα by 4-Phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one affects several biochemical pathways. These include the uptake of fatty acids, the oxidation of fatty acids, the inhibition of gluconeogenesis, and the suppression of inflammation and fibrosis .
Pharmacokinetics
Studies of similar compounds suggest that they may be metabolized and excreted in a manner suitable for pharmacokinetic studies .
Result of Action
The activation of PPARα by 4-Phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one leads to changes in cellular metabolism. This includes an increase in fatty acid uptake and oxidation, a decrease in gluconeogenesis, and a reduction in inflammation and fibrosis . These changes can have significant effects on the cells and tissues in which PPARα is active.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one in lab experiments is its well-documented synthesis method. This allows for the production of high yields of pure compound, which is essential for accurate and reproducible experiments. Additionally, the compound has a unique chemical structure that makes it a promising candidate for various scientific research applications.
One limitation of using 4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one in lab experiments is its potential for abuse. The compound has been classified as a Schedule IV controlled substance in the United States due to its potential for abuse and dependence. Therefore, researchers must take appropriate precautions when handling and storing the compound.
Zukünftige Richtungen
There are several future directions for the scientific research of 4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one. One potential direction is the investigation of its potential use in the treatment of anxiety disorders and insomnia. Additionally, the compound could be studied for its potential use as a muscle relaxant and in the treatment of alcohol withdrawal syndrome. Furthermore, the unique chemical structure of 4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one could be explored for the development of new benzodiazepine derivatives with improved therapeutic properties.
Wissenschaftliche Forschungsanwendungen
Cholezystokinin-Antagonist
Die Verbindung wurde bei der Synthese von Cholezystokinin (CCK)-Antagonisten verwendet . Das gastrointestinale Peptidhormon CCK spielt eine Schlüsselrolle bei einer Reihe physiologischer Prozesse, darunter die Pankreas- und Gallensekretion, die Gallenblasenkontraktion und die Darmmotorik . Das 1,4-Benzodiazepin-Ringsystem hat sich als nützliches Werkzeug für die Abgrenzung der pharmakologischen Wirkungen von CCK erwiesen .
Pharmakokinetische Studien
Die Verbindung wurde in pharmakokinetischen Studien verwendet . Für Studien zur Pharmakokinetik und zum Arzneimittelstoffwechsel dieser Verbindungen wurden Versionen mit einer metabolisch geeigneten Kohlenstoff-14-Markierung benötigt .
Eigenschaften
IUPAC Name |
4-phenyl-1,3-dihydro-1,5-benzodiazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-15-10-14(11-6-2-1-3-7-11)16-12-8-4-5-9-13(12)17-15/h1-9H,10H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZDVYZVEYALFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=CC=CC=C2NC1=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70936943 | |
Record name | 4-Phenyl-3H-1,5-benzodiazepin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70936943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16439-95-5 | |
Record name | 1,3-Dihydro-4-phenyl-2H-1,5-benzodiazepin-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016439955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Phenyl-3H-1,5-benzodiazepin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70936943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dihydro-4-phenyl-2H-1,5-benzodiazepin-2-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ8TV7UT3E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What was the rationale behind designing and synthesizing 4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one derivatives?
A1: Researchers hypothesized that increasing ligand flexibility could be a strategy to accommodate protein mobility in drug design []. Building upon their previous work with 2-phenyl-4-quinolones, they synthesized 4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one derivatives, aiming for increased flexibility compared to the parent compound. This approach aimed to explore the impact of enhanced ligand flexibility on biological activity.
Q2: Did the 4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one derivatives exhibit the expected anticancer activity?
A2: Contrary to expectations, the majority of the synthesized 4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one derivatives showed limited cytotoxicity in initial screenings []. Only a small subset (compounds 7-4, 7-5, 7-9, 7-15, 7-16, 7-20, and 7-27) displayed potency against the HL-60 leukemia cell line.
Q3: Despite the limited anticancer activity, were any other biological activities discovered for these compounds?
A3: Yes, through random screening, compound 7-4, a 4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one derivative, was found to possess anti-inflammatory properties []. Specifically, it inhibited the production of superoxide anions induced by the chemotactic peptide fMLP. This inhibition was linked to a mechanism involving protein kinase A (PKA) activation and subsequent modulation of cAMP levels.
- 2-(3-苯[b]噻吩)-6,7-亞甲二氧基喹啉-4-酮類緣物的設計、合成與抗癌活性、4-苯基-1H-苯[b][1,4]二氮雜環-2(3H)-酮衍生物的設計、合成與生物活性; I. Design, synthesis and anticancer activity of 2-(3-Benzo[b]thienyl)-6,7-methylenedioxyquinolin-4-one analogs. II. Design, synthesis and biological activity of 4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one derivat.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.